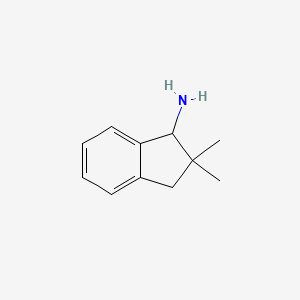
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. The structure of this compound consists of an indane core with two methyl groups attached at the 2-position and an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives in the presence of a catalyst such as TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific reaction conditions, including the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield indanone derivatives, while substitution reactions can introduce various functional groups into the indane core .
Scientific Research Applications
2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties . In organic electronics, indane derivatives are employed as components in the design of organic semiconductors and light-emitting diodes . Additionally, this compound is utilized in materials science for the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine include other indane derivatives such as 1-methylindane, 2-methylindane, and 3-aryl-1-indanones . These compounds share a similar indane core structure but differ in the substituents attached to the core.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 2-position and an amine group at the 1-position differentiates it from other indane derivatives and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydroinden-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
AMXLKYKDVPIGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















